Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Overview
Description
Benzyl 7’-chloro-2’-oxo-1’,2’-dihydrospiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazine]-1-carboxylate is a chemical compound with the molecular formula C19H18ClN3O4 .
Synthesis Analysis
The synthesis of this compound involves a reaction with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran at -78℃ under an inert atmosphere . The reaction mixture is then stirred for 2.5 hours at -78° C, and benzyl 4-oxo-piperidine-1-carboxylate is added .Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H18ClN3O4/c20-15-7-6-14-16(21-15)22-17(24)27-19(14)8-10-23(11-9-19)18(25)26-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,22,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 387.82 . It has a high GI absorption, and it is a substrate for P-gp, CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . Its Log Po/w (iLOGP) is 3.11 .Scientific Research Applications
Antibacterial Activities
Compounds structurally related to Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate have been explored for their potential antibacterial activities. For instance, the synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acids highlight the pursuit of new synthetic antibacterial agents. These compounds, including derivatives like 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2, 3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acid (DL-8280), have shown potent activity against both Gram-positive and Gram-negative pathogens, indicating the broader potential of this chemical class in combating systemic infections (Hayakawa, Hiramitsu, & Tanaka, 1984).
Sigma-Receptor Ligands
The exploration of spiropiperidine structures for their affinity towards σ1 and σ2 receptors has been significant in medicinal chemistry, particularly for central nervous system (CNS) applications. A study involving the synthesis of spiropiperidines as highly potent and subtype selective σ-receptor ligands underscores the importance of this scaffold. The investigation into compounds such as 1‘-benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4‘-piperidine] for their σ1 and σ2 receptor affinities points to the potential utility of such structures in developing therapeutics targeting the CNS (Maier & Wünsch, 2002).
Acetyl-CoA Carboxylase Inhibitors
The synthesis of spiropiperidine lactam derivatives as acetyl-CoA carboxylase inhibitors represents another important area of research. These compounds, including the 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based inhibitors, have been developed for their potential to inhibit acetyl-CoA carboxylase. This enzyme plays a crucial role in lipid biosynthesis, and its inhibition is of interest for treating conditions like metabolic disorders. The described synthetic strategy provides access to novel ACC inhibitors, highlighting the versatility and therapeutic potential of spiropiperidine derivatives (Huard et al., 2012).
Antitumor Activities
Spiropiperidine compounds have also been investigated for their antitumor activities. The synthesis of spirocyclic oxindole analogues, for example, has been aimed at creating potent inhibitors against various cancer cell lines. These studies contribute to the understanding of spiropiperidine derivatives' mechanism of action and their potential application in cancer therapy. The identification of compounds with nanomolar inhibitory activities against cancer cells, such as human lung cancer cells, further exemplifies the therapeutic promise of these molecules (Hong, Huang, & Teng, 2011).
Safety and Hazards
properties
IUPAC Name |
benzyl 7-chloro-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-7-6-14-16(21-15)22-17(24)27-19(14)8-10-23(11-9-19)18(25)26-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFWVGMXDFRSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(NC(=O)O2)N=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731170 | |
Record name | Benzyl 7'-chloro-2'-oxo-1',2'-dihydro-1H-spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
CAS RN |
883984-95-0 | |
Record name | Phenylmethyl 7′-chloro-1′,2′-dihydro-2′-oxospiro[piperidine-4,4′-[4H]pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883984-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 7'-chloro-2'-oxo-1',2'-dihydro-1H-spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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